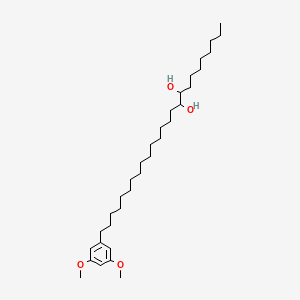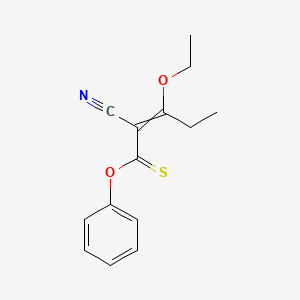![molecular formula C15H32ClNO3 B14376102 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride CAS No. 89367-96-4](/img/structure/B14376102.png)
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and an undecanoic acid moiety. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol . This intermediate is then further reacted with undecanoic acid under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The ethoxy and undecanoic acid moieties contribute to the compound’s overall stability and solubility, enhancing its effectiveness in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- N,N-Dimethyldiglycolamine
- N,N-Dimethyl-2-(2-aminoethoxy)ethanol
Uniqueness
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its longer carbon chain compared to similar compounds enhances its hydrophobicity, making it suitable for applications requiring amphiphilic properties .
Eigenschaften
CAS-Nummer |
89367-96-4 |
|---|---|
Molekularformel |
C15H32ClNO3 |
Molekulargewicht |
309.87 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]undecanoic acid;hydrochloride |
InChI |
InChI=1S/C15H31NO3.ClH/c1-4-5-6-7-8-9-10-11-14(15(17)18)19-13-12-16(2)3;/h14H,4-13H2,1-3H3,(H,17,18);1H |
InChI-Schlüssel |
DQQLIRGPCCNMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


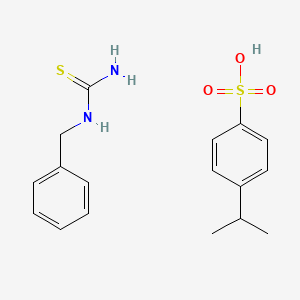
methanone](/img/structure/B14376026.png)
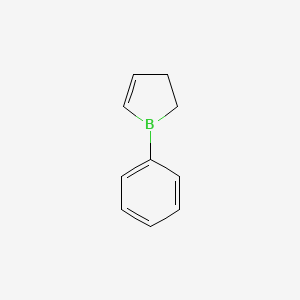


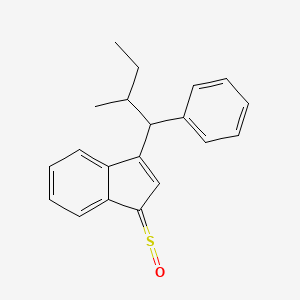
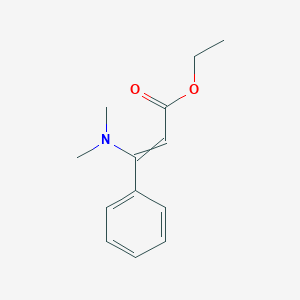

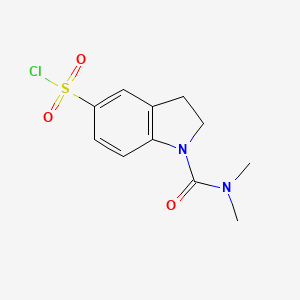
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)

![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
